1-(2-(2-Chloro-6-fluorophenyl)cyclopropyl)ethanamine
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Overview
Description
1-(2-(2-Chloro-6-fluorophenyl)cyclopropyl)ethanamine is an organic compound with the molecular formula C10H12ClFN. It is a versatile small molecule scaffold used in various scientific research applications. This compound is characterized by the presence of a cyclopropyl group attached to an ethanamine moiety, with a 2-chloro-6-fluorophenyl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(2-Chloro-6-fluorophenyl)cyclopropyl)ethanamine typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-6-fluorobenzaldehyde and cyclopropylamine.
Cyclopropanation: The 2-chloro-6-fluorobenzaldehyde undergoes cyclopropanation to form the cyclopropyl derivative.
Reductive Amination: The cyclopropyl derivative is then subjected to reductive amination with ethanamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1-(2-(2-Chloro-6-fluorophenyl)cyclopropyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
1-(2-(2-Chloro-6-fluorophenyl)cyclopropyl)ethanamine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of biological pathways and interactions.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-(2-Chloro-6-fluorophenyl)cyclopropyl)ethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-(2-Chloro-6-fluorophenyl)cyclopropyl)methanamine
- 1-(2-(2-Chloro-6-fluorophenyl)cyclopropyl)ethan-1-one
Uniqueness
1-(2-(2-Chloro-6-fluorophenyl)cyclopropyl)ethanamine is unique due to its specific structural features, such as the presence of both chloro and fluoro substituents on the phenyl ring and the cyclopropyl group. These features contribute to its distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C11H13ClFN |
---|---|
Molecular Weight |
213.68 g/mol |
IUPAC Name |
1-[2-(2-chloro-6-fluorophenyl)cyclopropyl]ethanamine |
InChI |
InChI=1S/C11H13ClFN/c1-6(14)7-5-8(7)11-9(12)3-2-4-10(11)13/h2-4,6-8H,5,14H2,1H3 |
InChI Key |
CZKQSLLXAYNKFM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CC1C2=C(C=CC=C2Cl)F)N |
Origin of Product |
United States |
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